REACTION_CXSMILES
|
[Br:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[C:3]=1[CH2:4][O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].C(O)C.[Cl-].[NH4+]>[Fe].O>[Br:1][C:2]1[C:3]([CH2:4][O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:7])[CH3:8])=[C:13]([CH:14]=[CH:15][CH:16]=1)[NH2:17] |f:2.3|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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BrC1=C(CO[Si](C)(C)C(C)(C)C)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 100-mL three-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
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TEMPERATURE
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Details
|
After this time, the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite 521
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with water (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight at 45° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N)C=CC1)CO[Si](C)(C)C(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |